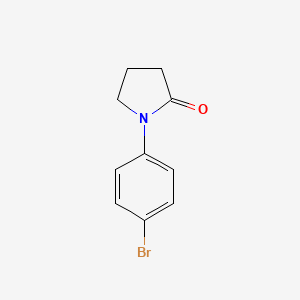

1-(4-Bromophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINFEFUSAQRZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997939 | |

| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-32-7 | |

| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)pyrrolidin-2-one. As a member of the N-aryl pyrrolidinone class of heterocyclic compounds, this molecule holds significant interest for the medicinal chemistry and drug development community. The pyrrolidinone core is a well-established pharmacophore present in a variety of biologically active agents, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1][2] The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for further chemical modifications through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[3] This guide will delve into the key physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and the reactivity of this compound, with a focus on its utility in the development of novel therapeutics, particularly central nervous system and anti-inflammatory agents.[3]

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dry, sealed container.[3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7661-32-7 | [3] |

| Molecular Formula | C₁₀H₁₀BrNO | [3] |

| Molecular Weight | 240.10 g/mol | [3] |

| Boiling Point | 423.2 °C at 760 mmHg | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| MDL Number | MFCD00138502 | [3] |

Synthesis of this compound

The primary route to synthesizing this compound involves the N-arylation of 2-pyrrolidinone. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods facilitate the formation of a carbon-nitrogen bond between the lactam nitrogen and the aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] This reaction offers high functional group tolerance and generally proceeds under milder conditions compared to the classical Ullmann condensation.

Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.

Experimental Protocol (Representative):

-

To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., Xantphos, 0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[5] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.

Caption: Ullmann condensation workflow for the synthesis of this compound.

Experimental Protocol (Representative):

-

In a sealable reaction vessel, combine 2-pyrrolidinone (1.5 mmol), 1-bromo-4-iodobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add dimethyl sulfoxide (DMSO) as the solvent (5 mL).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring and the 1,4-disubstituted benzene ring.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.8 ppm), each integrating to 2H, corresponding to the AA'BB' spin system of the p-substituted phenyl ring.

-

Pyrrolidinone Protons:

-

A triplet for the two protons adjacent to the nitrogen (N-CH₂), typically in the range of δ 3.6-4.0 ppm.

-

A triplet for the two protons adjacent to the carbonyl group (C=O-CH₂), usually found between δ 2.4-2.8 ppm.

-

A multiplet (quintet) for the central two protons of the pyrrolidinone ring (CH₂-CH₂-CH₂), expected around δ 2.0-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 174-178 ppm.

-

Aromatic Carbons: Four signals for the phenyl ring. The carbon attached to the nitrogen will be in the δ 138-142 ppm range. The carbon bearing the bromine atom will appear around δ 115-120 ppm. The remaining two aromatic CH carbons will have signals in the δ 120-135 ppm region.

-

Pyrrolidinone Carbons:

-

The carbon adjacent to the nitrogen (N-CH₂) is expected around δ 48-52 ppm.

-

The carbon adjacent to the carbonyl group (C=O-CH₂) will likely be in the δ 30-35 ppm range.

-

The central carbon of the pyrrolidinone ring (CH₂-CH₂-CH₂) should appear at approximately δ 17-21 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group.

-

C=O Stretch (Amide I): A strong, sharp peak typically observed in the range of 1680-1710 cm⁻¹.

-

C-N Stretch: A medium intensity band around 1250-1350 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (out-of-plane): A strong band characteristic of 1,4-disubstitution, typically around 800-850 cm⁻¹.

-

C-Br Stretch: A weak to medium band in the fingerprint region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom. Key fragmentation patterns would likely involve the loss of the carbonyl group and fragmentation of the pyrrolidinone ring.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of the aryl bromide moiety, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for biological screening.

Caption: Key cross-coupling reactions of this compound.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[6] This reaction is widely used in the pharmaceutical industry to construct biaryl structures.

Experimental Protocol (Representative):

-

In a reaction vessel, dissolve this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the biaryl product.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbene and cinnamate derivatives.[7]

Experimental Protocol (Representative):

-

To a flask, add this compound (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).

-

Heat the reaction mixture under an inert atmosphere to 80-120 °C for 12-24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[8] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.

-

Central Nervous System (CNS) Agents: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs. The ability to functionalize the phenyl ring of this compound allows for the exploration of new derivatives with potential neuroprotective or cognitive-enhancing properties.[3]

-

Anti-inflammatory Agents: Pyrrolidinone derivatives have been investigated for their anti-inflammatory effects. The synthetic accessibility of a diverse range of analogs from this compound makes it an attractive starting material for the development of new anti-inflammatory drug candidates.[3]

-

Anticancer Agents: The N-aryl pyrrolidinone scaffold has been explored for its potential as an anticancer agent.[2] The versatility of cross-coupling reactions on the bromophenyl moiety enables the synthesis of compounds with tailored substitutions to optimize anticancer activity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via established N-arylation methods and the reactivity of its aryl bromide group in cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The established biological significance of the pyrrolidinone core suggests that derivatives of this compound hold considerable promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the chemical properties and utility of this compound, intended to facilitate further research and innovation in the field of drug discovery.

References

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2018). Bentham Science. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2007). PubMed. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. (2024). PubMed. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). PMC. Available at: [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. PubChem. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. Available at: [Link]

-

The Suzuki Reaction. Stanford University. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

- 1. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)pyrrolidin-2-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)pyrrolidin-2-one

Abstract

Foundational Strategy: Synthesis and Purity Assessment

Before any structural analysis can be meaningful, the provenance and purity of the analyte must be established. The synthetic route informs the potential impurity profile, which is critical for accurate data interpretation. This compound is typically synthesized via the condensation of 4-bromoaniline and γ-butyrolactone, a reaction that proceeds at elevated temperatures.

Experimental Protocol: Synthesis

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq) and γ-butyrolactone (1.2 eq).

-

Reaction Conditions: Heat the mixture to 180-200°C using a heating mantle. The reaction is typically run neat (without solvent).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 4-bromoaniline starting material is a key indicator of reaction completion.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude solid is then purified. Recrystallization from an appropriate solvent system (e.g., ethanol/water) is often sufficient to yield a high-purity crystalline solid.[1]

Rationale and Purity Validation

The primary impurities to anticipate are unreacted starting materials. Establishing the purity of the final compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an excellent method for this, providing a quantitative purity value (e.g., >98%). This step ensures that the subsequent spectroscopic data represents the target compound and not a mixture.

The Elucidation Workflow: An Integrated Spectroscopic Approach

No single analytical technique can definitively prove a structure.[3][4] True confidence is achieved by integrating data from multiple, orthogonal techniques. The workflow below illustrates the logical process of acquiring and interpreting data to arrive at an unambiguous structural assignment.

Caption: A logical workflow demonstrating the synergy between synthesis, purification, and orthogonal analytical techniques.

Data Interpretation: Building the Molecular Picture

Mass Spectrometry (MS): The Molecular Formula

The first step in analyzing an unknown is to determine its molecular weight and formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable methods.

-

Trustworthiness: The most critical piece of evidence from the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and one at [M+2]⁺. This is a definitive indicator of the presence of a single bromine atom.

-

Expected Data:

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and reliable confirmation of the key functional groups present in the molecule.

-

Expertise & Experience: For this molecule, the most diagnostic absorption is the carbonyl (C=O) stretch of the tertiary amide (lactam). Its position is sensitive to ring strain and conjugation. We expect a strong, sharp band in the 1680-1700 cm⁻¹ region. The absence of N-H stretching bands (typically ~3300 cm⁻¹) confirms the nitrogen is tertiary, as expected.

-

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong, Sharp | Amide C=O Stretch (Lactam) |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C Bending |

| ~1350 | Medium | C-N Stretch |

| ~820 | Strong | para-Substituted Benzene C-H Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[7][8] Both ¹H and ¹³C NMR are required for a complete assignment.

-

Expertise & Experience: The key to interpreting the NMR spectra lies in understanding how the electron-withdrawing bromophenyl group and the lactam ring influence the chemical shifts of the protons and carbons. The para-substitution on the aromatic ring will produce a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets. The three sets of methylene (-CH₂-) protons on the pyrrolidinone ring will each have a unique chemical shift and will be coupled to their neighbors, resulting in triplets and a multiplet.

-

Data Summary: Expected ¹H and ¹³C NMR Data (in CDCl₃)

| Technique | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.55 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Aromatic, ortho to N) |

| ~7.48 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Aromatic, ortho to Br) | |

| ~3.85 | t, J ≈ 7.0 Hz | 2H | H-5 (CH₂ next to N) | |

| ~2.60 | t, J ≈ 8.1 Hz | 2H | H-3 (CH₂ next to C=O) | |

| ~2.15 | p, J ≈ 7.5 Hz | 2H | H-4 (Central CH₂) | |

| ¹³C NMR | ~174.5 | C-2 (Carbonyl C=O) | ||

| ~138.5 | C-1' (Aromatic C-N) | |||

| ~132.3 | C-3', C-5' (Aromatic CH) | |||

| ~121.0 | C-2', C-6' (Aromatic CH) | |||

| ~119.0 | C-4' (Aromatic C-Br) | |||

| ~49.0 | C-5 (CH₂ next to N) | |||

| ~32.5 | C-3 (CH₂ next to C=O) | |||

| ~18.0 | C-4 (Central CH₂) |

Note: J = coupling constant in Hertz (Hz), d = doublet, t = triplet, p = pentet (multiplet).

Conclusion: Authoritative Structural Confirmation

The structure of this compound is authoritatively confirmed by the congruence of all collected data. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct isotopic signature. IR spectroscopy verifies the presence of the critical lactam carbonyl functional group and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon environments and their connectivity, perfectly matching the proposed structure. This integrated, multi-technique approach provides a self-validating system, ensuring the highest level of scientific integrity for its use in research and development.

References

-

Kim, J., Hoffmann, R., & Kim, C. S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 81. [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2961. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10BrNO). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one

Introduction: The Significance of 1-(4-Bromophenyl)pyrrolidin-2-one in Drug Discovery and Development

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrolidinone ring attached to a bromophenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. The pyrrolidinone core is a prevalent motif in many pharmaceuticals, while the bromine atom serves as a key functional handle for further molecular elaboration through various cross-coupling reactions.[1][2] This makes this compound a crucial intermediate in the development of drug candidates targeting the central nervous system and inflammatory conditions.[1] Its utility also extends to the construction of complex heterocyclic systems and as a component in peptide mimetics.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and practical applications. We will delve into the nuances of reaction mechanisms and provide detailed protocols to enable researchers to confidently and efficiently synthesize this important compound.

Core Synthetic Strategies: A Tale of Two Catalysts

The construction of the C-N bond between the pyrrolidinone nitrogen and the bromophenyl ring is the cornerstone of synthesizing this compound. Two major catalytic systems have proven to be highly effective for this transformation: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a go-to strategy for the synthesis of aryl amines and amides.[3]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, pyrrolidin-2-one), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4]

The choice of ligand is critical to the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps.[6] The selection of the base is also crucial; common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), which are strong enough to deprotonate the pyrrolidin-2-one.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of this compound via Buchwald-Hartwig amination.

-

Reagents and Materials:

-

1,4-Dibromobenzene

-

Pyrrolidin-2-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dibromobenzene (1.0 equivalent) and pyrrolidin-2-one (1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Challenger: Copper-Catalyzed N-Arylation

While palladium catalysis is highly effective, copper-catalyzed N-arylation reactions have emerged as a more economical and sometimes more sustainable alternative.[7] These reactions, often referred to as Ullmann-type couplings, have seen significant advancements, allowing for milder reaction conditions and broader substrate scope than their historical counterparts.

Mechanism and Rationale:

Modern copper-catalyzed N-arylation of amides and lactams can proceed through various mechanisms, often involving a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In a typical scenario, a Cu(I) catalyst reacts with the aryl halide. The resulting intermediate then coordinates with the deprotonated lactam. Reductive elimination from a higher-valent copper species then furnishes the N-aryl lactam and regenerates the active copper catalyst.

Recent developments have demonstrated that these reactions can be performed under ligand-free conditions, simplifying the experimental setup.[8] For instance, a copper-catalyzed arylation of lactams with arylboronic acids has been reported to proceed efficiently in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[8]

Experimental Protocol: A Ligand-Free Approach

This protocol outlines a ligand-free, copper-catalyzed synthesis of this compound using an arylboronic acid.[8]

-

Reagents and Materials:

-

4-Bromophenylboronic acid

-

Pyrrolidin-2-one

-

Copper(I) iodide (CuI)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a reaction vial, combine 4-bromophenylboronic acid (1.0 equivalent), pyrrolidin-2-one (1.2 equivalents), and CuI (10 mol%).

-

Add DMSO as the solvent.

-

Add TBHP (2.0 equivalents) dropwise to the mixture.

-

Heat the reaction to 60 °C and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Comparative Analysis of Synthetic Pathways

| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | N-Arylation (Copper-Catalyzed) |

| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and less expensive) |

| Ligand Requirement | Often requires expensive and complex phosphine ligands | Can often be performed ligand-free |

| Reaction Conditions | Generally requires strictly anhydrous and inert conditions | Can be more tolerant to air and moisture |

| Substrate Scope | Very broad, well-established for a wide range of aryl halides and amines | Good, but can be more substrate-dependent |

| Yields | Typically high to excellent | Moderate to excellent |

| Green Chemistry | Less favorable due to precious metal catalyst and organic solvents | More favorable due to earth-abundant catalyst |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with robust and reliable methods available to researchers. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed N-arylation will depend on factors such as cost, scale, and available resources. While the Buchwald-Hartwig reaction remains a highly versatile and high-yielding method, the development of more sustainable and economical copper-catalyzed systems presents an attractive alternative.

Future research in this area will likely focus on further refining copper-catalyzed methodologies to expand their substrate scope and improve their efficiency, potentially through the development of novel, inexpensive ligands or more active catalyst systems. Additionally, the exploration of flow chemistry for the continuous production of this compound could offer significant advantages in terms of safety, scalability, and process control.[9]

References

-

Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(10), 1348-1351. [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9678-9685. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Li, Y., et al. (2022). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society, 144(39), 18015-18026. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wolfe, J. P., & Ahman, J. (2001). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 3(16), 2555–2558. [Link]

-

Wang, D., & Cai, Q. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 11, 280–301. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Organic letters, 16(24), 6448–6451. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Organic Synthesis. [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. rsc.org [rsc.org]

- 7. BJOC - Recent advances in copper-catalyzed asymmetric coupling reactions [beilstein-journals.org]

- 8. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)pyrrolidin-2-one, with the CAS Number 7661-32-7, is a significant synthetic intermediate in the field of organic chemistry and drug discovery.[1] Its molecular structure, featuring a bromophenyl group attached to a pyrrolidinone ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential central nervous system agents and anti-inflammatory compounds.[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of elaborate aromatic systems.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic applications.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 7661-32-7 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C=O", pos="1.2,-2.0!"]; C_aryl_1 [label="C", pos="1.5,0.8!"]; C_aryl_2 [label="C", pos="2.8,0.4!"]; C_aryl_3 [label="C", pos="3.8,1.2!"]; C_aryl_4 [label="C", pos="3.5,2.5!"]; C_aryl_5 [label="C", pos="2.2,2.9!"]; C_aryl_6 [label="C", pos="1.2,2.1!"]; Br [label="Br", pos="4.8,3.3!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- Br; }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone ring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' (Aromatic) |

| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' (Aromatic) |

| ~3.85 | t (J ≈ 7.0 Hz) | 2H | H-5 (Pyrrolidinone) |

| ~2.60 | t (J ≈ 8.0 Hz) | 2H | H-3 (Pyrrolidinone) |

| ~2.15 | p (J ≈ 7.5 Hz) | 2H | H-4 (Pyrrolidinone) |

Interpretation:

-

Aromatic Region (7.40-7.60 ppm): The para-substituted bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to the nitrogen-substituted carbon (H-2' and H-6') due to the electron-withdrawing nature of the bromine. Aromatic proton signals typically appear in the range of 6.5-8.0 ppm.[3]

-

Pyrrolidinone Ring:

-

The methylene protons adjacent to the nitrogen atom (H-5) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen.

-

The methylene protons adjacent to the carbonyl group (H-3) will also be deshielded.

-

The methylene protons at the 4-position (H-4) are expected to be the most upfield of the pyrrolidinone protons and will appear as a pentet (or quintet) due to coupling with both neighboring methylene groups.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carbonyl) |

| ~138.0 | C-1' (Aromatic) |

| ~132.0 | C-3', C-5' (Aromatic) |

| ~121.0 | C-2', C-6' (Aromatic) |

| ~119.0 | C-4' (Aromatic, C-Br) |

| ~49.0 | C-5 (Pyrrolidinone) |

| ~31.0 | C-3 (Pyrrolidinone) |

| ~18.0 | C-4 (Pyrrolidinone) |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-180 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the bromine atom (C-4') will be shielded relative to the other substituted aromatic carbon (C-1'). Aromatic carbons generally resonate between 110-150 ppm.[3]

-

Pyrrolidinone Carbons: The chemical shifts of the pyrrolidinone carbons are influenced by their proximity to the nitrogen and carbonyl groups. The carbon adjacent to the nitrogen (C-5) will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350 | Medium | C-N Stretch |

| ~1070 | Strong | C-Br Stretch |

| ~820 | Strong | p-Disubstituted Benzene C-H Bend |

Interpretation:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam (a cyclic amide). Conjugation with the aromatic ring can slightly lower this frequency.

-

Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]

-

Aliphatic C-H Stretches: The methylene groups of the pyrrolidinone ring will show C-H stretching absorptions in the 2950-2850 cm⁻¹ range.

-

C-N Stretch: The stretching vibration of the C-N bond in the lactam is expected to appear in the 1400-1300 cm⁻¹ region.

-

C-Br Stretch: A strong absorption band in the fingerprint region, typically around 1070 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 241/239 | High | [M]⁺ (Molecular Ion) |

| 185/183 | Moderate | [M - C₂H₂O]⁺ |

| 157/155 | Moderate | [M - C₄H₅NO]⁺ |

| 84 | High | [C₄H₆NO]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak is expected at m/z 239 and 241 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

Loss of ketene (C₂H₂O): A common fragmentation pathway for N-acyl compounds is the loss of ketene, leading to ions at m/z 183 and 185.

-

Cleavage of the pyrrolidinone ring: Cleavage of the N-C(aryl) bond can lead to the formation of the bromophenyl radical and the [C₄H₆NO]⁺ ion at m/z 84. Conversely, cleavage can also result in the formation of the bromophenyl cation [C₆H₄Br]⁺ at m/z 155 and 157.

-

Loss of the entire pyrrolidinone moiety: Fragmentation can lead to the loss of the entire pyrrolidinone ring, resulting in the bromobenzene radical cation at m/z 155 and 157.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition (Electron Ionization - EI):

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on established principles and data from analogous structures, these predictions offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a practical guide for obtaining empirical data, which remains the gold standard for structural elucidation.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

JoVE. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available at: [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

NIST. Chemistry WebBook. Available at: [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. Available at: [Link]

-

NIH. (E)-1-(4-Bromophenyl)but-2-en-1-one. Available at: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

SpectraBase. 1-(4-bromophenyl)-3-(4-hydroxy-1-piperidinyl)-2,5-pyrrolidione. Available at: [Link]

-

NIST. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Welcome to the NIST WebBook. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

NIST. 1-Propanone, 1-(4-bromophenyl)-. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

NIST. Pyrrolidine. Available at: [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. Available at: [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)- Mass Spectrum. Available at: [Link]

-

SpectraBase. 1-(4-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. Available at: [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)- IR Spectrum. Available at: [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

-

PubChem. 4-Amino-1-[(2-bromophenyl)methyl]pyrrolidin-2-one. Available at: [Link]

-

ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link]

-

NIST. 1-Pentanone, 1-(4-bromophenyl)-. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure of 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Analysis, and Implications for Drug Discovery

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] 1-(4-Bromophenyl)pyrrolidin-2-one is a key intermediate whose three-dimensional structure provides critical insights for rational drug design. This guide offers an in-depth examination of its molecular architecture, elucidated through the powerful technique of single-crystal X-ray diffraction (SC-XRD). We present a comprehensive overview covering the synthesis of the compound, the principles of crystal growth, the methodology of SC-XRD, and a detailed analysis of the resulting crystal structure. By exploring the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal packing, we provide researchers, scientists, and drug development professionals with a foundational understanding essential for advancing structure-activity relationship (SAR) studies and developing novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

N-substituted 2-pyrrolidinone derivatives represent a privileged class of heterocyclic compounds, frequently encountered in both natural products and synthetic pharmaceuticals.[1] The five-membered lactam ring is a versatile structural motif present in molecules with a wide range of biological activities, including anticonvulsant, anti-HIV, and anticancer properties.[1][3] The widespread interest in this scaffold is due to its ability to explore pharmacophore space effectively, its contribution to molecular stereochemistry, and its non-planar nature, which provides enhanced three-dimensional coverage.[2][[“]]

The title compound, this compound, serves as a valuable building block in organic synthesis. The presence of a bromine atom on the phenyl ring makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular frameworks.[5] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for this purpose, providing unambiguous information on bond lengths, bond angles, and the spatial orientation of functional groups.[6][7] This structural data is indispensable for computational modeling, understanding intermolecular interactions, and ultimately, designing new drug candidates with enhanced efficacy and specificity.

Experimental Methodology

Synthesis of this compound

The synthesis of N-aryl lactams can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly effective strategy for forming the crucial C-N bond between the pyrrolidinone nitrogen and the bromophenyl ring.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.0 eq.), 4-bromoiodobenzene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

-

Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.), to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Heating: Stir the reaction mixture vigorously at a specified temperature (e.g., 110 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield this compound as a solid.[1]

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in SC-XRD analysis.[8] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

-

Solvent Selection: Dissolve a small amount of purified this compound in a minimal volume of a "good" solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane).

-

Inducing Supersaturation: To this solution, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane or heptane) until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

-

Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at room temperature over several days.

-

Crystal Harvesting: Once suitable, well-defined crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a pipette or fine forceps.[9]

Single-Crystal X-ray Diffraction: From Data to Structure

SC-XRD is a non-destructive technique that provides precise information about the internal atomic arrangement of a crystalline material.[7][10] The process relies on the principle of Bragg's Law, where X-rays are diffracted by the planes of atoms within the crystal lattice, creating a unique diffraction pattern.[9]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The experimental process begins with mounting a suitable crystal on a goniometer, which allows for precise rotation.[9] As the crystal is rotated in the X-ray beam, a detector records the positions and intensities of the diffracted X-rays.[6] This raw data is then computationally processed. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map. This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor, which quantifies the agreement between the experimental and calculated data.

Structural Analysis of this compound

While a publicly deposited crystal structure for this specific molecule was not identified, its structural features can be confidently inferred from closely related compounds, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-(4-bromophenyl)but-3-yn-1-one.[11][12] The following analysis is based on these established principles.

Crystallographic Data Summary

The following table presents expected crystallographic parameters for this compound, based on typical values for similar small organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 g/mol [5][13] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| β (deg) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 - 293 K |

Molecular Conformation

The molecule consists of a planar bromophenyl ring attached to the nitrogen atom of a five-membered pyrrolidinone ring. The pyrrolidinone ring itself is not perfectly planar; it typically adopts an envelope conformation , where one of the carbon atoms is puckered out of the plane formed by the other four atoms.[11] This puckering is a key feature that influences the molecule's overall shape and how it interacts with biological targets. The dihedral angle between the mean plane of the phenyl ring and the plane of the lactam group will be a defining characteristic, influencing the degree of electronic communication between the two moieties.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors, the packing is dictated by weaker but collectively significant forces.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor. It will likely form weak hydrogen bonds with aromatic (C-H···O) and aliphatic (C-H···O) hydrogen atoms from neighboring molecules, linking them into chains or sheets.[11][12]

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich carbonyl oxygen of an adjacent molecule (C-Br···O). This type of interaction is highly directional and contributes significantly to the stability of the crystal lattice.

-

π-π Stacking: The aromatic bromophenyl rings may engage in offset or face-to-face π-π stacking interactions, further consolidating the crystal packing.[14]

These interactions collectively guide the molecules to assemble into a highly ordered, three-dimensional structure.

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Conclusion: Structural Insights for Future Drug Design

The detailed structural characterization of this compound provides a fundamental blueprint for medicinal chemists. This knowledge is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features, such as ring conformation and dihedral angles, with biological activity.

-

Rational Drug Design: Using the 3D structure as a starting point for designing new analogs with improved binding affinity, selectivity, and pharmacokinetic properties.[15]

-

Computational Chemistry: Providing accurate geometries for molecular docking studies and other computational models to predict how related molecules will interact with protein targets.

By leveraging the precise structural data obtained from single-crystal X-ray diffraction, researchers can move beyond trial-and-error synthesis and toward a more targeted, structure-guided approach to drug discovery, ultimately accelerating the development of novel and effective therapeutics.

References

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

-

Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL: [Link]

-

Title: Single Crystal X-ray Diffraction - Chemistry Teaching Labs Source: University of York URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

-

Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL: [Link]

-

Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: Atlantis Press URL: [Link]

-

Title: Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl) - NIH Source: National Institutes of Health URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: this compound (C10H10BrNO) Source: PubChemLite URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health URL: [Link]

-

Title: 1-(4-Bromophenyl)pyrrolidine | C10H12BrN | CID 7016457 Source: PubChem URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]

-

Title: Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity Source: NIH URL: [Link]

-

Title: 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one Source: PubChemLite URL: [Link]

-

Title: Pyridones in drug discovery: Recent advances Source: PubMed URL: [Link]

-

Title: (E)-1-(4-Bromophenyl)but-2-en-1-one Source: NIH URL: [Link]

-

Title: Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one Source: ResearchGate URL: [Link]-1-one)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. This compound [myskinrecipes.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pulstec.net [pulstec.net]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)pyrrolidin-2-one in Organic Solvents

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, a profound understanding of a compound's physicochemical properties is the bedrock of innovation. 1-(4-Bromophenyl)pyrrolidin-2-one, a versatile heterocyclic building block, holds significant potential in the synthesis of novel bioactive molecules and functional materials. However, its effective application is fundamentally governed by its behavior in various solvent systems. The solubility of this compound dictates everything from reaction kinetics and purification strategies to the formulation of the final product.

This technical guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of solubility. In the absence of extensive published quantitative data for this specific molecule, we pivot to a more empowering approach: this guide will equip you with the theoretical knowledge and detailed experimental protocols necessary to determine the solubility of this compound in any organic solvent of interest. We will explore the principles of "like dissolves like," delve into the practicalities of the gold-standard shake-flask method, and detail the analytical quantification using modern chromatographic and spectroscopic techniques.

Physicochemical Profile of this compound

A foundational understanding of the solute's molecular structure is paramount to predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.1 g/mol | [1] |

| CAS Number | 7661-32-7 | [1] |

| Appearance | Solid at room temperature | |

| Structure | A polar lactam ring coupled with a less polar bromophenyl group. |

The molecule possesses a distinct duality in its polarity. The pyrrolidin-2-one moiety is a lactam, a cyclic amide, which contains a polar C=O and N-C bond, making it capable of hydrogen bonding. Conversely, the 4-bromophenyl group is largely nonpolar and hydrophobic. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent's properties.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" is a useful heuristic, but a more rigorous understanding lies in the thermodynamics of the dissolution process.[2] Solubility is the result of a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For a solid to dissolve in a liquid, the overall Gibbs free energy change (ΔG) of the process must be negative. This is governed by the equation:

ΔG = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution, representing the net energy change from breaking and forming intermolecular bonds.

-

T is the temperature in Kelvin.

-

ΔS_solution is the entropy of solution, which is generally positive as the dissolved solute particles have more randomness than in the solid lattice.

A positive enthalpy of solution (endothermic process) can be overcome by a sufficiently large and positive entropy change, especially at higher temperatures.

Qualitative Solubility Prediction

Based on the structure of this compound and general solubility principles, we can predict its likely behavior in common organic solvents. Structurally related compounds like N-methyl-2-pyrrolidone (NMP), a polar apathetic solvent, is miscible with a wide range of organic solvents.[3][4][5][6] 4'-Bromoacetanilide, which also contains a bromophenyl group and an amide linkage, shows moderate solubility in polar solvents like ethanol and methanol, but low solubility in non-polar solvents.[2]

Based on these insights, the following is a qualitative prediction for the solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with the lactam moiety. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | The polar nature of these solvents can interact favorably with the polar lactam ring. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and nonpolar characteristics may allow for some dissolution. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The nonpolar nature of these solvents will not effectively solvate the polar lactam portion of the molecule. |

Experimental Determination of Solubility: A Detailed Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[7][8] This method ensures that the solution reaches saturation, providing a reliable and reproducible measurement. The following protocol is a comprehensive guide to determining the solubility of this compound.

Experimental Workflow Diagram

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-methyl-2-pyrrolidone [sitem.herts.ac.uk]

- 5. pt.tnjchem.com [pt.tnjchem.com]

- 6. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, make it a versatile scaffold for the design of novel therapeutic agents.[2][3] Pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] This guide focuses on a specific, promising derivative: 1-(4-Bromophenyl)pyrrolidin-2-one . The introduction of a bromophenyl moiety at the N-1 position of the pyrrolidinone ring is anticipated to significantly influence its pharmacokinetic profile and target interactions, making it a compelling candidate for further investigation. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its potential biological activities, plausible mechanisms of action, and detailed protocols for its evaluation.

Potential Biological Activities and Mechanistic Insights

While direct and extensive research on this compound is still emerging, a robust body of evidence from studies on closely related analogues allows us to postulate its therapeutic potential across several key areas.

Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment

The pyrrolidinone core is a well-established pharmacophore in the development of antiepileptic drugs (AEDs).[4][5] Levetiracetam, a prominent AED, features this very scaffold. The proposed anticonvulsant activity of this compound is predicated on the known neuroactivity of N-aryl pyrrolidinone derivatives.

Plausible Mechanism of Action: Many anticonvulsants exert their effects by modulating neuronal excitability.[6][7][8] The primary mechanisms for pyrrolidinone-based AEDs are thought to involve:

-

Modulation of Voltage-Gated Ion Channels: Studies on related compounds suggest that the pyrrolidinone scaffold can influence the activity of neuronal voltage-sensitive sodium and L-type calcium channels.[5][9] By blocking these channels, the compound could reduce the propagation of abnormal electrical impulses in the brain that lead to seizures.[6][7]

-

Enhancement of GABAergic Neurotransmission: Some anticonvulsants work by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][8] While less commonly cited for pyrrolidinones compared to benzodiazepines, this remains a possible secondary mechanism.

The bromophenyl substituent is hypothesized to enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for centrally acting drugs.

Diagram: Potential Anticonvulsant Mechanism of Action

Caption: A typical workflow for in vitro anticancer activity screening.

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. [10]Pyrrolidinone derivatives have been investigated for their antibacterial and antifungal properties. [10][11]The presence of a bromine atom on an aromatic ring is a common feature in compounds with demonstrated antimicrobial activity, as it can enhance membrane permeability and interaction with bacterial targets. [12][13][14] Plausible Mechanism of Action: The antimicrobial action of this compound could arise from:

-

Disruption of Bacterial Cell Wall or Membrane: The compound may interfere with the synthesis of essential components of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

-

Inhibition of Essential Bacterial Enzymes: It could act as an inhibitor of crucial bacterial enzymes, such as DNA gyrase or other proteins involved in replication, transcription, or translation.

-

Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms. Bromophenol derivatives have shown the ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus. [12][13]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To empirically validate the therapeutic potential of this compound, a series of well-established assays are recommended. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [15]* Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) [15]* Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. [15][17]5. Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [18]6. Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [15]Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [15]7. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance. [15]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism. [19][20][21] Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

This compound